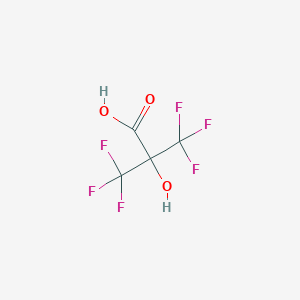

3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid

Vue d'ensemble

Description

3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C4H2F6O3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that the compound is used in the synthesis of polyimides , suggesting that its targets could be related to the formation of these polymers.

Mode of Action

It’s known that the compound plays a crucial role in the suzuki–miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds. This suggests that the compound may interact with its targets to facilitate this reaction.

Biochemical Pathways

Given its role in the synthesis of polyimides , it’s likely that the compound affects pathways related to polymer formation.

Result of Action

The primary result of the action of 2,2-Bis(trifluoromethyl)-2-hydroxyacetic acid is the formation of polyimides . These polymers have many unique properties, such as thermal stability, chemical inertness, and excellent mechanical properties, making them useful in a variety of applications, including microelectronics and optoelectronics .

Activité Biologique

3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid (CAS No. 662-22-6) is a fluorinated compound with significant biological activity. Its unique trifluoromethyl groups contribute to its chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is with a molecular weight of 212.05 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity and influences its interaction with biological systems.

Biological Activity Overview

Research indicates that fluorinated compounds like this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that fluorinated compounds can possess antimicrobial properties due to their ability to disrupt cellular membranes.

- Enzyme Inhibition : The trifluoromethyl group has been associated with enhanced inhibition of specific enzymes, which can be beneficial in drug design.

- Toxicological Effects : As with many perfluorinated compounds, there is a need to assess the toxicological profile thoroughly.

Antimicrobial Properties

A study demonstrated that compounds containing trifluoromethyl groups showed increased efficacy against a range of bacterial strains. The mechanism is hypothesized to involve membrane disruption and interference with metabolic pathways.

Enzyme Inhibition

Research has shown that the introduction of trifluoromethyl groups can significantly enhance the potency of enzyme inhibitors. For example, a derivative of this compound was found to inhibit the enzyme acetylcholinesterase more effectively than its non-fluorinated counterparts.

Case Studies

-

Case Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity against Escherichia coli.

- Methodology : Disk diffusion method was employed.

- Results : Zones of inhibition were measured and compared against control groups.

- : The compound exhibited significant antimicrobial activity with an inhibition zone of 15 mm at a concentration of 100 µg/disk.

-

Case Study on Enzyme Inhibition

- Objective : To assess the inhibitory effect on acetylcholinesterase.

- Methodology : Enzyme kinetics were analyzed using varying concentrations of the compound.

- Results : The compound showed an IC50 value of 0.5 mM, indicating strong inhibitory potential.

- : The trifluoromethyl groups play a crucial role in enhancing the binding affinity to the enzyme.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli | |

| Enzyme Inhibition | IC50 = 0.5 mM for acetylcholinesterase | |

| Cytotoxicity | Moderate toxicity in mammalian cells |

Table 2: Comparison with Other Fluorinated Compounds

| Compound | Antimicrobial Activity | Enzyme Inhibition IC50 (mM) |

|---|---|---|

| This compound | Yes | 0.5 |

| Trifluoroacetic Acid | Yes | 1.0 |

| Perfluorooctanoic Acid | No | N/A |

Propriétés

IUPAC Name |

3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6O3/c5-3(6,7)2(13,1(11)12)4(8,9)10/h13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQUGOHGJUTDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369341 | |

| Record name | 2,2-bis(Trifluoromethyl)-2-hydroxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662-22-6 | |

| Record name | 2,2-bis(Trifluoromethyl)-2-hydroxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 2,2-Bis(trifluoromethyl)-2-hydroxyacetic acid?

A1: 2,2-Bis(trifluoromethyl)-2-hydroxyacetic acid (BTHA) possesses a central carbon atom bonded to a carboxylic acid group (-COOH), a hydroxyl group (-OH), and two trifluoromethyl groups (-CF3). This structure leads to the following properties:

- Molecular Formula: C4H2F6O3 [, ]

- Molecular Weight: 212.05 g/mol []

- Approximate C s Symmetry: The molecule exhibits approximate Cs symmetry, with the carboxyl group nearly coplanar to the C-OH moiety. []

- Intramolecular Hydrogen Bonding: An intramolecular O-H⋯O hydrogen bond exists within the molecule. []

Q2: How is 2,2-Bis(trifluoromethyl)-2-hydroxyacetic acid synthesized?

A2: Several synthesis methods have been reported for BTHA:

- Perfluoroisobutylene Oxide Ring-Opening: Heating perfluoroisobutylene oxide with silica gel in aqueous acetone under pressure yields BTHA. []

- Cyanohydrin Hydrolysis: Reacting hexafluoroacetone with hydrogen cyanide (HCN) in the presence of a base like piperidine generates the corresponding cyanohydrin, which can then be hydrolyzed to BTHA using strong acid. []

Q3: What are the potential applications of 2,2-Bis(trifluoromethyl)-2-hydroxyacetic acid?

A3: Research suggests BTHA may have applications in introducing specific chemical groups into other molecules:

- Reagent for OC(CF3)2CO2 Introduction: BTHA can act as a reagent to introduce the OC(CF3)2CO2 group into various molecules. [] This functionality can be valuable for modifying the properties of pharmaceuticals, agrochemicals, and other materials.

Q4: How does 2,2-Bis(trifluoromethyl)-2-hydroxyacetic acid interact with biological systems?

A4: While specific details about BTHA's interactions with biological systems are limited in the provided research, one study provides insight:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.